H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH
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Overview
Description
The compound H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is a peptide composed of the amino acids serine, valine, tyrosine, glycine, alanine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH are used as model compounds to study peptide bond formation, stability, and reactivity. They also serve as building blocks for more complex molecules.
Biology
Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, peptides are explored for their potential as diagnostic tools and treatments for various diseases. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.
Industry
Industrially, peptides are used in the development of cosmetics, food additives, and agricultural products
Mechanism of Action
The mechanism of action of H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar biological functions.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids, used in different therapeutic applications.
Uniqueness
H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is unique due to its specific sequence, which determines its structure and function. The presence of certain amino acids, such as tyrosine and arginine, can impart distinct biochemical properties, making it suitable for specific research and industrial applications.
Properties
CAS No. |
489472-80-2 |
---|---|
Molecular Formula |
C33H54N10O10 |
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H54N10O10/c1-16(2)25(43-31(51)26(17(3)4)42-28(48)21(34)15-44)30(50)41-23(13-19-8-10-20(45)11-9-19)29(49)38-14-24(46)39-18(5)27(47)40-22(32(52)53)7-6-12-37-33(35)36/h8-11,16-18,21-23,25-26,44-45H,6-7,12-15,34H2,1-5H3,(H,38,49)(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,51)(H,52,53)(H4,35,36,37)/t18-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
RZXBKNFURNELRY-ALRJODRESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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